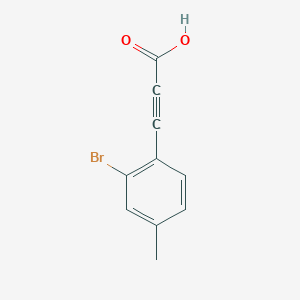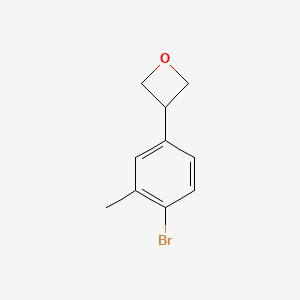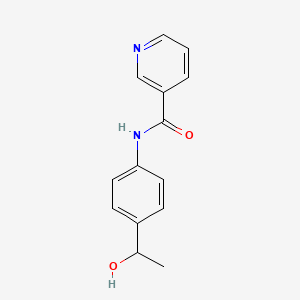
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol This compound is characterized by the presence of a nicotinamide moiety linked to a phenyl ring substituted with a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide typically involves the reaction of 4-(1-Hydroxyethyl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-(1-Oxoethyl)phenyl)nicotinamide.
Reduction: Formation of N-(4-(1-Aminoethyl)phenyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. Additionally, the compound can interact with cellular receptors, modulating their signaling pathways and affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(1-Hydroxyethyl)phenyl)acetamide
- N-(4-(1-Hydroxyethyl)phenyl)benzamide
- N-(4-(1-Hydroxyethyl)phenyl)pyridine-3-carboxamide
Uniqueness
N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is unique due to its specific structure, which combines the nicotinamide moiety with a hydroxyethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
N-[4-(1-hydroxyethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-10,17H,1H3,(H,16,18) |
Clave InChI |
KLMSOHCDOJDYCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


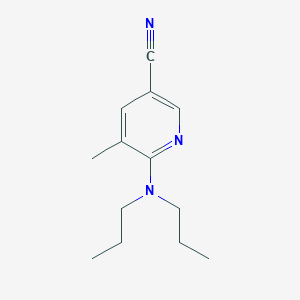
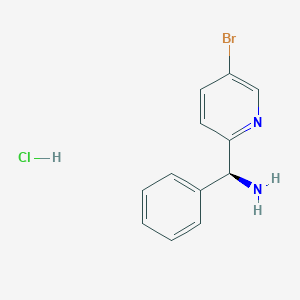
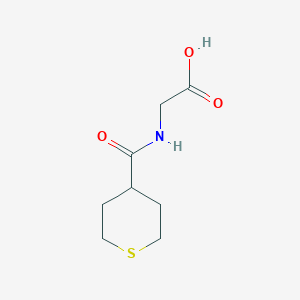
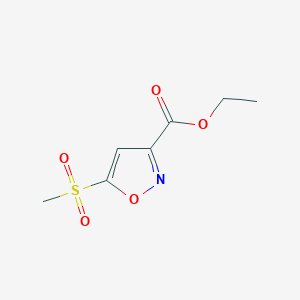
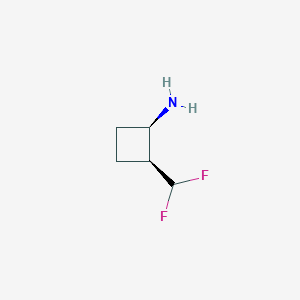
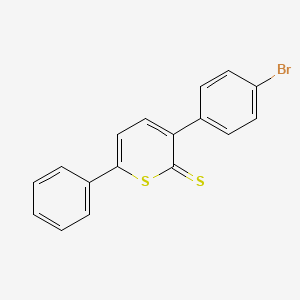
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
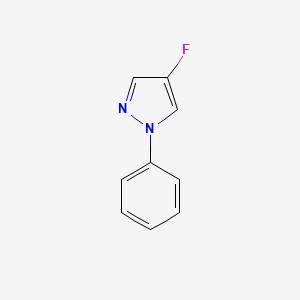
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
